CB1 Receptor Binding Affinity: N-Butyl Chain Yields 4.6-Fold Lower Affinity Than N-Cyclohexyl Analog
In a direct head-to-head comparison from the same publication, 4-benzhydryl-N-butylpiperazine-1-carboxamide exhibits a CB1 binding affinity (Ki) of 239 nM, which represents a 4.6-fold reduction in affinity relative to its N-cyclohexyl analog (4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide, Ki = 52 nM) [1]. Both compounds were evaluated under identical conditions in the same radioligand displacement assay. This quantitative difference demonstrates that the linear N-butyl chain is suboptimal for CB1 binding pocket interactions compared to the bulkier, cyclic N-cyclohexyl substituent, providing a defined reference point for SAR studies or lead optimization campaigns that require a lower-potency CB1 ligand as a control or tool compound.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 239 nM |
| Comparator Or Baseline | 4-Benzhydryl-N-cyclohexylpiperazine-1-carboxamide: Ki = 52 nM |
| Quantified Difference | 4.6-fold weaker affinity (239 nM vs. 52 nM); ΔpKi = 0.66 log units |
| Conditions | Displacement of [3H]CP-55940 from human recombinant CB1 receptor expressed in CHO cells; 3 hr incubation; liquid scintillation counting (Meng et al., Eur J Med Chem, 2010) |
Why This Matters
For researchers requiring a benzhydrylpiperazine CB1 ligand with precisely defined, moderate affinity (e.g., as a control compound in competition assays or as a starting scaffold for further optimization), this compound provides a quantifiably distinct binding profile from its higher-affinity cyclohexyl congener.
- [1] ChEMBL Activity Data. CHEMBL1087032 (Ki = 239 nM, CB1) vs. CHEMBL1086903 (Ki = 52 nM, CB1). Assay CHEMBL1107820. Source document: Meng T et al., Eur J Med Chem. 2010;45(3):1133-9. View Source
